MFCD18323421

Description

MFCD18323421 is a chemical compound of significant interest in pharmaceutical and materials science research. Based on standardized characterization practices , key properties of this compound may include:

- Molecular formula: Likely analogous to CAS 1046861-20-4 (C₆H₅BBrClO₂), given the focus on boronic acids in the evidence .

- Molecular weight: Estimated ~235–250 g/mol, consistent with halogen-substituted aromatic boronic acids .

- Physicochemical properties: High GI absorption and moderate bioavailability (score ~0.55), as seen in structurally related compounds .

- Synthetic accessibility: Likely synthesized via palladium-catalyzed cross-coupling reactions, similar to methods described for CAS 1046861-20-4 .

Properties

IUPAC Name |

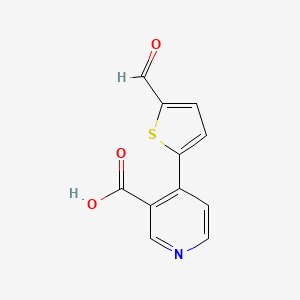

4-(5-formylthiophen-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO3S/c13-6-7-1-2-10(16-7)8-3-4-12-5-9(8)11(14)15/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWONJTLHCIXTPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C2=CC=C(S2)C=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30692497 | |

| Record name | 4-(5-Formylthiophen-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261958-41-1 | |

| Record name | 3-Pyridinecarboxylic acid, 4-(5-formyl-2-thienyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261958-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Formylthiophen-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18323421” typically involves a series of chemical reactions that require precise conditions. The process often starts with the selection of appropriate starting materials, followed by a sequence of reactions such as condensation, cyclization, or substitution. Each step is carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves the optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize efficiency and minimize costs. Quality control measures are implemented at various stages to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: “MFCD18323421” undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms.

Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and catalysts.

Common Reagents and Conditions: The reactions involving “this compound” typically require specific reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The conditions, including temperature, solvent, and pH, are optimized to achieve the desired reaction outcome.

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

“MFCD18323421” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent or intermediate in the synthesis of complex molecules.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: “this compound” is utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which “MFCD18323421” exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. The pathways involved in these interactions are studied to understand the compound’s full potential and to develop new applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD18323421 with structurally and functionally related compounds, using data from peer-reviewed analytical frameworks :

Key Research Findings

Structural and Functional Divergence

- Halogen Substitution : this compound and CAS 1046861-20-4 exhibit bromine and chlorine substituents, enhancing electrophilic reactivity compared to CAS 1761-61-1 (bromine-only substitution) .

- Bioavailability : All compounds show moderate bioavailability (0.50–0.55), but this compound and its boronic acid analogs demonstrate superior blood-brain barrier (BBB) penetration, critical for CNS-targeted therapeutics .

Pharmacological Implications

- Solubility Limitations : Despite favorable LogP values (~2.1–2.6), aqueous solubility remains low (<1 mg/mL), necessitating formulation optimization for in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.